3-(1H-Imidazol-1-YL)pyridazine
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Overview
Description
3-(1H-Imidazol-1-YL)pyridazine is a heterocyclic compound that features both an imidazole and a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Imidazol-1-YL)pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,6-dichloropyridazine with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
3-(1H-Imidazol-1-YL)pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the imidazole or pyridazine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole or pyridazine rings .
Scientific Research Applications
3-(1H-Imidazol-1-YL)pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-(1H-Imidazol-1-YL)pyridazine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Di(1H-imidazol-1-yl)pyridazine
- 3,6-Bis(imidazol-1-yl)pyridazine
- Pyridazine, 3,6-di-1H-imidazol-1-yl
Uniqueness
3-(1H-Imidazol-1-YL)pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .
Biological Activity
3-(1H-Imidazol-1-YL)pyridazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a pyridazine ring substituted with an imidazole group, which enhances its interaction with biological targets. The presence of these heterocycles contributes to its pharmacological properties, making it a candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The imidazole ring can coordinate with metal ions, while the pyridazine moiety participates in hydrogen bonding and π-π interactions. These interactions are crucial for modulating enzyme activities and receptor functions, potentially influencing pathways related to inflammation and cancer.
Biological Activity Overview
Research indicates that compounds containing imidazole and pyridazine structures exhibit various biological activities, including:
- Anticancer : Inhibition of cancer cell proliferation.
- Anti-inflammatory : Reduction of inflammatory responses.
- Antimicrobial : Activity against bacteria and fungi.
Anticancer Activity
A study demonstrated that derivatives of this compound exhibit significant cytotoxic effects on cancer cell lines. For instance, modifications on the imidazole ring were found to enhance the potency against specific cancer types, indicating structure-activity relationships (SAR) that can guide further drug design efforts.
Anti-inflammatory Effects
Research has shown that this compound can inhibit pro-inflammatory cytokines in vitro. This suggests potential for the compound as an anti-inflammatory agent, particularly in conditions like rheumatoid arthritis or other inflammatory diseases.
Data Table: Biological Activities of Related Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Imidazole & pyridazine rings | Anticancer, anti-inflammatory |
Ketoconazole | Imidazole ring | Antifungal |
Dacarbazine | Imidazole & pyrazole | Anticancer |
Valdecoxib | Pyrazole & carboxamide | COX-inhibitor |
Research Findings
Recent studies have focused on the synthesis and evaluation of this compound derivatives. For example:
- Synthesis : Multi-step synthetic routes have been optimized to enhance yield and purity.
- Biological Evaluation : Compounds were tested for their binding affinity to various biological targets, revealing promising results in inhibiting specific kinases involved in cancer progression.
Properties
CAS No. |
889944-16-5 |
---|---|
Molecular Formula |
C7H6N4 |
Molecular Weight |
146.15 g/mol |
IUPAC Name |
3-imidazol-1-ylpyridazine |
InChI |
InChI=1S/C7H6N4/c1-2-7(10-9-3-1)11-5-4-8-6-11/h1-6H |
InChI Key |
DGNZNORMLXWZIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1)N2C=CN=C2 |
Origin of Product |
United States |
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